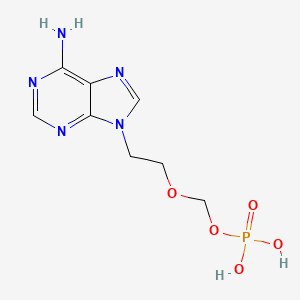![molecular formula C34H25N5Na2O10S2 B13404126 disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Blue 151 is a synthetic azo dye widely used in the textile industry. It is known for its vibrant blue color and is primarily used for dyeing cellulose fibers such as cotton. The compound is characterized by its high solubility in water and its stability under various dyeing conditions.
准备方法
Synthetic Routes and Reaction Conditions
Direct Blue 151 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an amine, to form the azo dye.
The reaction conditions for these steps include maintaining a low temperature (0-5°C) during diazotization and a slightly alkaline pH during the coupling reaction.
Industrial Production Methods
In industrial settings, the production of Direct Blue 151 involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated by filtration, washed, and dried to obtain the dye in powder form.
化学反应分析
Types of Reactions
Direct Blue 151 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines can participate in substitution reactions.
Major Products Formed
Oxidation: The major products are typically smaller aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: The products depend on the nucleophile used but generally involve the replacement of functional groups on the dye molecule.
科学研究应用
Direct Blue 151 has several applications in scientific research:
Chemistry: It is used as a model compound for studying azo dye chemistry and reactions.
Biology: The dye is employed in staining techniques for visualizing biological tissues and cells.
Medicine: Research into the biodegradation of Direct Blue 151 by microorganisms has implications for environmental and medical biotechnology.
Industry: Beyond textiles, the dye is used in paper, leather, and food industries for coloring purposes.
作用机制
The mechanism of action of Direct Blue 151 involves its interaction with the substrate it dyes. The dye molecules form hydrogen bonds and van der Waals interactions with the fibers, leading to strong adsorption and color fastness. In biological systems, the dye can be metabolized by microorganisms through enzymatic cleavage of the azo bond, leading to decolorization.
相似化合物的比较
Similar Compounds
- Direct Red 31
- Direct Brown 1
- Direct Blue 15
Comparison
Direct Blue 151 is unique due to its specific shade of blue and its stability under various dyeing conditions. Compared to Direct Red 31 and Direct Brown 1, it offers better solubility and color fastness. Direct Blue 15, another similar compound, differs in its molecular structure and the specific shade of blue it imparts.
属性
分子式 |
C34H25N5Na2O10S2 |
|---|---|
分子量 |
773.7 g/mol |
IUPAC 名称 |
disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C34H27N5O10S2.2Na/c1-48-28-14-18(7-11-25(28)36-38-27-17-30(50(42,43)44)23-5-3-4-6-24(23)33(27)40)19-8-12-26(29(15-19)49-2)37-39-32-31(51(45,46)47)16-20-13-21(35)9-10-22(20)34(32)41;;/h3-17,36-37H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2/b38-27+,39-32-;; |
InChI 键 |
XXCRZUIXNDFRTM-DHSKPSJRSA-L |
手性 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=CC4=C(C3=O)C=CC(=C4)N)S(=O)(=O)[O-])OC)N/N=C/5\C=C(C6=CC=CC=C6C5=O)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C=CC(=C4)N)S(=O)(=O)[O-])OC)NN=C5C=C(C6=CC=CC=C6C5=O)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)


![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)





